(7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-27-19-8-4-6-16-13-20(29-22(16)19)23(26)25-12-11-17(14-25)28-21-10-9-15-5-2-3-7-18(15)24-21/h2-10,13,17H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXBYZOYFYHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis.
Chemical Structure
The compound consists of two key moieties: a methoxybenzofuran unit and a quinolin-2-yloxy pyrrolidine structure. The presence of these functional groups is believed to influence its biological properties significantly.
1. Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds similar to (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone were tested against various microorganisms, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
2. Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research has shown that benzofuran derivatives can inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition may lead to decreased production of pro-inflammatory cytokines.
3. Anticancer Activity
Studies have explored the anticancer potential of similar compounds, particularly focusing on their ability to modulate immune responses and induce apoptosis in cancer cells. The quinoline moiety is known for its ability to interact with various biological targets involved in cancer progression.
The mechanisms through which (7-Methoxybenzofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation.
- Receptor Modulation : It could act on various receptors involved in inflammatory responses and cancer signaling pathways.
Case Studies
A notable case study demonstrated the efficacy of a similar benzofuran derivative in reducing tumor growth in an animal model. The study reported a significant decrease in tumor volume after treatment with the compound, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness arises from its combination of benzofuran, quinoline, and pyrrolidine moieties. Below is a comparison with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
This complexity may enhance target selectivity but could reduce solubility.
The quinoline moiety may confer π-π stacking interactions akin to kinase inhibitors.
Synthesis: While 7a and 7b were synthesized via Gewald-like reactions using malononitrile or ethyl cyanoacetate with sulfur , the target compound would require sequential coupling of benzofuran and quinoline precursors, followed by pyrrolidine functionalization. Triethylamine, as used in , might facilitate condensation steps.
Crystallography : Structural elucidation of the target compound would likely rely on SHELX software for refinement, given its prominence in small-molecule crystallography .
Research Findings and Hypotheses
- Bioactivity: Quinoline derivatives are known for antimalarial and anticancer activity. The target compound’s quinolin-2-yloxy group may enhance binding to topoisomerase or helicase enzymes, while the benzofuran could mimic tyrosine kinase inhibitor scaffolds.
- Solubility Challenges: The hydrophobic benzofuran and quinoline moieties may necessitate formulation adjustments (e.g., salt formation or prodrug strategies) to improve aqueous solubility, unlike 7a and 7b, which have polar groups aiding solubility .
- Stability: The methanone bridge is generally stable under physiological conditions, but the ester group in 7b might hydrolyze in vivo, limiting its utility compared to the target compound’s more robust structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
